5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione
Description
Properties
IUPAC Name |
5-(cyclohexyliminomethyl)-4-hydroxy-3-methyl-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13-10(14)9(16-11(13)15)7-12-8-5-3-2-4-6-8/h7-8,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUYFIACDHAXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=O)C=NC2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable thiazolidine precursor in the presence of a base. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-25°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiazolidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of N-alkylated or ring-substituted derivatives.
Scientific Research Applications
5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Core Heterocycle Variations
- Thiazolane-2,4-dione vs. Thiazolidinone: Thiazolane-2,4-dione derivatives like the target compound feature two ketone groups at positions 2 and 4, enhancing hydrogen-bonding capacity compared to thiazolidinones (which have one ketone and an imine). This difference may improve interactions with biological targets such as enzymes or receptors .
- Thiazolane-2,4-dione vs. Pyrimidin-2,4-dione :
Pyrimidin-2,4-diones (e.g., compounds 1–4 in ) replace the sulfur atom in the thiazolane ring with a nitrogen, altering electronic properties and reducing lipophilicity. This substitution impacts membrane permeability and metabolic stability .
Substituent Effects
- Cyclohexylamino Group vs. Aromatic Substituents: The cyclohexylamino group in the target compound introduces significant steric bulk and lipophilicity compared to aromatic substituents (e.g., 4-methoxyphenyl in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- (Z)-Methylidene Configuration: The (Z)-stereochemistry at the methylidene position is critical for spatial alignment with biological targets. For example, (Z)-configured arylidene-thiazolidinones in exhibit stronger antimicrobial activity than their (E)-isomers due to optimized binding conformations .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antimicrobial Potential: Thiazolidinones with (Z)-arylidene groups () show MIC values of 4–16 µg/mL against Staphylococcus aureus. The target compound’s cyclohexyl group may broaden the spectrum to Gram-negative bacteria by enhancing membrane penetration .
- Stereochemical Stability: The (Z)-configuration in the target compound may confer greater metabolic stability compared to (E)-isomers, as seen in related thiazolidinones .
- Limitations : High lipophilicity from the cyclohexyl group could limit solubility, necessitating formulation optimization (e.g., salt formation or prodrug strategies).
Biological Activity
5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring with a cyclohexylamino substituent. Its molecular formula is with a molecular weight of approximately 240.32 g/mol. The unique structure suggests various biological interactions that may be exploited for therapeutic purposes.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways crucial for cellular responses.
Antimicrobial Activity
Research indicates that compounds with thiazolidine structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound could be effective against certain bacterial strains due to its structural attributes.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related compounds have provided insights into its potential applications:
- Antimicrobial Studies : A study on thiazolidine derivatives highlighted their broad-spectrum antimicrobial activity, suggesting that similar compounds could exhibit comparable effects.
- Cancer Research : Thiazolidine-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis and cell cycle arrest .
Q & A
Q. What are the key synthetic strategies for 5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves:
- Core formation : Reacting α-haloketones with thiourea under basic conditions to form the thiazolidine-2,4-dione scaffold .
- Knoevenagel condensation : Introducing the cyclohexylamino-methylidene group via condensation between the thiazolidinone core and a cyclohexylamine-derived aldehyde. Solvent choice (e.g., DMF/acetic acid mixtures) and temperature (reflux) are critical for regioselectivity and Z-configuration retention .
- Optimization : Adjusting stoichiometry (e.g., excess aldehyde for complete conversion) and using catalysts like piperidine can enhance yields. Purification via recrystallization or chromatography ensures purity .
Q. How is the Z-configuration of the methylidene group confirmed, and what analytical techniques are essential for structural validation?
Methodological Answer:
- X-ray crystallography : Provides unambiguous confirmation of the Z-configuration through bond angle and torsion angle analysis (e.g., C=C-N-C cyclohexyl geometry) .
- NMR spectroscopy : H and C NMR detect deshielding effects on the methylidene proton (δ ~7.5–8.5 ppm) and coupling patterns indicative of the Z-isomer .
- IR spectroscopy : Stretching frequencies for C=O (1700–1750 cm) and C=N (1600–1650 cm) validate the thiazolidinone core and imine bond formation .
Advanced Research Questions
Q. How do structural modifications at the cyclohexylamino and methyl groups influence bioactivity, and what computational methods predict these effects?
Methodological Answer:
- SAR studies : Replace cyclohexylamino with smaller (e.g., cyclopropyl) or bulkier (e.g., aryl) groups to assess steric/electronic effects on DNA-binding or enzyme inhibition .
- Computational modeling :
- In vitro validation : Compare cytotoxicity (MTT assays) and receptor activation (luciferase reporter assays) across analogs .
Q. What experimental approaches reconcile discrepancies in reported biological activities across studies with similar thiazolidinone derivatives?
Methodological Answer:
- Assay standardization : Control variables like cell line (e.g., HepG2 vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers or confounding factors (e.g., impurity levels) .
- Mechanistic follow-up : Perform kinase profiling or transcriptomics to identify off-target effects that may explain divergent results .
Q. What are the mechanistic implications of the compound’s interactions with enzymes/receptors, and how are these studied experimentally?
Methodological Answer:
- Enzyme inhibition assays : Measure IC values against targets (e.g., α-glucosidase) using spectrophotometric monitoring of substrate conversion .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) to immobilized receptors .
- Cellular pathway analysis : Western blotting for phosphorylation status of signaling proteins (e.g., Akt/mTOR) links compound exposure to downstream effects .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the cytotoxicity of thiazolidinone derivatives in different cancer models?
Methodological Answer:
- Dose-response reevaluation : Test compounds across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
- Metabolic stability testing : Use liver microsomes to assess if differential metabolite formation (e.g., oxidation of the methyl group) affects activity .
- 3D tumor spheroid models : Compare cytotoxicity in monolayers vs. spheroids to evaluate penetration efficiency as a confounding factor .
Structural and Functional Comparisons
Q. How does the thiazolidine-2,4-dione core’s conformation impact its pharmacological profile compared to analogs with pyrazole or quinoxaline moieties?
Methodological Answer:
- Conformational analysis : Overlay X-ray structures (e.g., CCDC-deposited data ) to compare planarity of the thiazolidinone ring with pyrazole-containing derivatives .
- Pharmacophore mapping : Use MOE or Discovery Studio to identify essential hydrogen-bonding motifs (e.g., carbonyl groups) for target engagement .
- Permeability assays : Caco-2 monolayer studies correlate structural rigidity (e.g., fused rings) with oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
